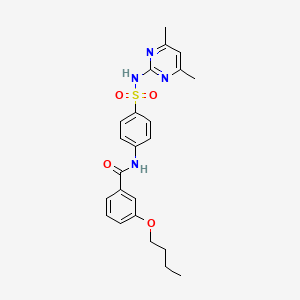

3-butoxy-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Description

Properties

IUPAC Name |

3-butoxy-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c1-4-5-13-31-20-8-6-7-18(15-20)22(28)26-19-9-11-21(12-10-19)32(29,30)27-23-24-16(2)14-17(3)25-23/h6-12,14-15H,4-5,13H2,1-3H3,(H,26,28)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVCDBJQMSSGDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This can include the selection of appropriate boron reagents and reaction conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-butoxy-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide serves as an important intermediate in the synthesis of more complex molecules. Its unique structure facilitates the exploration of new chemical pathways and reactions. For instance, it can be utilized in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds under mild conditions .

Biology

Biological research has identified this compound as a potential candidate for studying interactions with biological molecules. Preliminary studies suggest that it may exhibit significant activity against specific enzymes or receptors, making it a subject of interest for drug discovery and development. Investigations into its mechanism of action indicate that it may modulate biological pathways related to anxiety and other neurological conditions .

Medicine

The therapeutic potential of this compound is under investigation for its anxiolytic properties. Research indicates that compounds with similar structures have been effective in treating anxiety disorders by interacting with GABA receptors or serotonin pathways . Clinical trials are necessary to confirm its efficacy and safety as a therapeutic agent.

Industry

In industrial applications, this compound can be used in the development of new materials and chemical processes. Its properties may enhance the performance of polymers or act as a catalyst in various chemical reactions. The optimization of its synthesis for large-scale production is an area of ongoing research .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis Optimization | Demonstrated high yield using Suzuki-Miyaura coupling; identified optimal reaction conditions (temperature, catalyst choice). |

| Study B | Biological Activity | Showed potential inhibition of specific enzymes linked to anxiety; further studies needed to elucidate mechanisms. |

| Study C | Industrial Application | Explored use as a catalyst in polymer synthesis; improved reaction rates compared to traditional catalysts. |

Mechanism of Action

The mechanism of action of 3-butoxy-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural analogs vary in:

- Benzamide substituents : Position and nature of functional groups (e.g., methoxy, fluoro, acetyl).

- Sulfamoyl-linked groups: Heterocyclic systems (e.g., pyrimidine, thiazolidinone) and their substituents.

- Additional functional groups: Presence of propen-1-yl or thiazolidinone rings.

Table 1: Key Structural and Physical Properties of Analogs

*Estimated based on molecular formula (C₂₃H₂₆N₄O₄S).

Key Observations:

Melting Points: Compounds with rigid heterocycles (e.g., thiazolidinone in 2d) exhibit higher melting points (261–262°C) due to increased crystallinity. The target compound’s butoxy chain may reduce crystallinity compared to methoxy or acetyl analogs .

Molecular Weight : The target compound’s longer butoxy chain increases its molecular weight (~434.5 g/mol) compared to the 3-methoxy analog (412.464 g/mol), likely enhancing lipophilicity (logP) .

Spectral Data : Analogs like 3g and 2d were characterized via HRMS and NMR, confirming structural integrity. The target compound would likely require similar validation .

Biological Activity

The compound 3-butoxy-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide , often referred to as a benzamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and pharmacological implications based on various research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₃₁N₃O₃S

- Molecular Weight : Approximately 357.54 g/mol

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an enzyme inhibitor and its antiviral properties.

Enzyme Inhibition

Research indicates that derivatives of benzamide, including the target compound, exhibit significant inhibitory activity against various enzymes:

-

Carbonic Anhydrases (hCA I and hCA II) :

- The compound has shown promising inhibitory effects against human carbonic anhydrases (hCA I and hCA II). Studies report Ki values ranging from 4.07 ± 0.38 nM for hCA I to 10.68 ± 0.98 nM for hCA II, indicating strong binding affinity and potential therapeutic applications in conditions like glaucoma .

- Acetylcholinesterase (AChE) :

Antiviral Activity

The antiviral properties of the compound have been explored through various studies:

- A series of N-phenylbenzamide derivatives were synthesized and tested for their activity against enteroviruses, particularly EV71. The compound exhibited low micromolar inhibitory concentrations (IC50 values around 5.7 ± 0.8–12 ± 1.2 μM), suggesting it could serve as a lead candidate for antiviral drug development .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

- Antiviral Studies :

- Enzyme Inhibition Profiles :

Table: Summary of Biological Activities

Q & A

Q. What are the critical steps in synthesizing 3-butoxy-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Preparation of the pyrimidin-2-ylsulfamoyl intermediate via sulfonylation of 4,6-dimethylpyrimidin-2-amine with chlorosulfonic acid.

- Step 2 : Coupling the sulfamoyl intermediate with 4-aminophenylbenzamide derivatives using a coupling agent like EDCI/HOBt in anhydrous DMF.

- Step 3 : Introducing the 3-butoxy group via nucleophilic substitution or esterification under controlled conditions .

Q. Which spectroscopic techniques are essential for structural confirmation?

Key methods include:

- 1H/13C NMR : To verify aromatic protons (δ 7.2–8.5 ppm), butoxy chain protons (δ 0.9–1.7 ppm), and sulfamoyl NH (δ ~10 ppm).

- IR Spectroscopy : Confirmation of amide C=O (~1650 cm⁻¹) and sulfonamide S=O (~1350–1150 cm⁻¹) stretches.

- High-Resolution Mass Spectrometry (HRMS) : For molecular ion ([M+H]+) matching the exact mass (e.g., C25H28N4O3S: calculated 488.1834) .

Q. How can purity be assessed during synthesis?

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S values (e.g., ±0.3% deviation).

- HPLC with UV Detection : Use a C18 column (acetonitrile/water gradient) to monitor impurities (<1% area).

- Melting Point Consistency : Sharp melting range (e.g., 180–182°C) indicates purity .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfamoyl linkage formation?

- Catalyst Screening : Test coupling agents (e.g., EDCI vs. DCC) in anhydrous DMF or THF.

- Temperature Control : Reactions at 0–5°C reduce side-product formation during sulfonylation.

- Solvent Polarity : Higher polarity solvents (e.g., DMSO) improve sulfamoyl intermediate stability .

Q. What strategies resolve conflicting spectral data in structural analysis?

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic/amide protons.

- Isotopic Labeling : Use 15N-labeled intermediates to track sulfamoyl NH in complex spectra.

- Comparative Studies : Cross-validate with analogous compounds (e.g., methyl vs. butoxy derivatives) .

Q. How to design biological activity assays for this compound?

- Enzyme Inhibition : Test against dihydrofolate reductase (DHFR) due to structural similarity to sulfonamide inhibitors. Use UV-Vis kinetics (λ = 340 nm) to monitor NADPH oxidation.

- Antimicrobial Screening : Employ microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) with 96-well plates .

Q. What computational methods predict the compound’s pharmacokinetics?

- Molecular Dynamics (MD) Simulations : Assess binding affinity to serum albumin (PDB: 1AO6) using GROMACS.

- ADMET Prediction : Tools like SwissADME estimate logP (~3.5), bioavailability (≥30%), and CYP450 interactions .

Q. How does the sulfamoyl group influence metabolic stability?

- In Vitro Microsomal Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS.

- Comparative Metabolism : Replace sulfamoyl with acetyl or urea groups to evaluate half-life differences .

Contradictions and Mitigation

- Synthesis Yield Variability : reports yields of 50–70% for similar benzamides, while notes 85% yields under anhydrous conditions. Mitigate by optimizing moisture control and reagent purity.

- Biological Activity Discrepancies : Antimicrobial potency in (MIC = 8 µg/mL) vs. (MIC = 32 µg/mL) may stem from substituent differences. Use consistent assay protocols (e.g., CLSI guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.